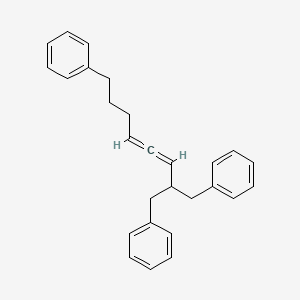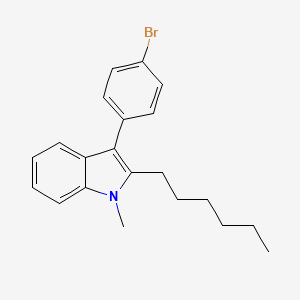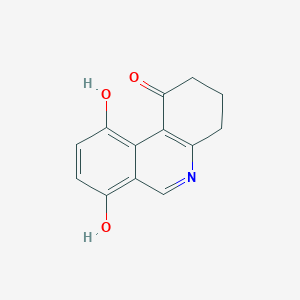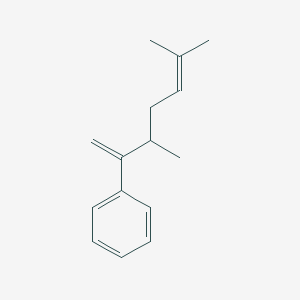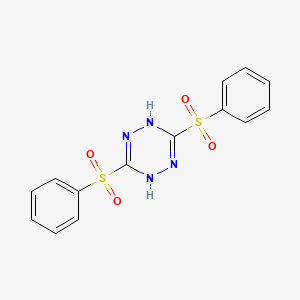![molecular formula C20H33NO4S B14204710 2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate CAS No. 834889-12-2](/img/structure/B14204710.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an undecyl acetate chain. The compound’s structure imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate typically involves a multi-step process. One common method includes the following steps:
Nitration: The initial step involves the nitration of toluene to form 4-nitrotoluene.
Reduction: The nitro group is then reduced to an amine group, resulting in 4-methylbenzenamine.
Sulfonylation: The amine group is sulfonylated using sulfonyl chloride to form 4-methylbenzenesulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for substitution reactions.
Major Products
Oxidation: Sulfonic acids
Reduction: Sulfinyl or sulfhydryl derivatives
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The acetate group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the undecyl acetate chain, resulting in different chemical properties and applications.
Undecyl acetate: Does not contain the sulfonyl group, limiting its reactivity compared to 2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate.
Sulfonamides: A broad class of compounds with varying substituents on the sulfonyl group.
Uniqueness
This compound is unique due to its combined structural features, which impart distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the undecyl acetate chain allows for versatile applications in multiple fields.
Propiedades
Número CAS |
834889-12-2 |
|---|---|
Fórmula molecular |
C20H33NO4S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonylamino]undecyl acetate |
InChI |
InChI=1S/C20H33NO4S/c1-4-5-6-7-8-9-10-11-19(16-25-18(3)22)21-26(23,24)20-14-12-17(2)13-15-20/h12-15,19,21H,4-11,16H2,1-3H3 |
Clave InChI |
JNBUAHQHKZLUDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(COC(=O)C)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,2,3,3,4,4,5,6,6,7,7,8,8-Tetradecafluorobicyclo[3.2.1]octane](/img/structure/B14204627.png)
![3-(5-Methyl-2H-tetrazol-2-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.2]octane](/img/structure/B14204635.png)
![4-Fluoro-N-{6-[3-(trifluoromethoxy)phenyl]pyridin-2-yl}benzamide](/img/structure/B14204643.png)
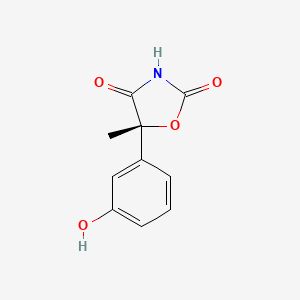
![Benzamide, N-[2-(2,4-difluorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14204661.png)
